molecular formula C20H38O3 B8226266 15-Oxoicosanoic acid

15-Oxoicosanoic acid

Cat. No.: B8226266
M. Wt: 326.5 g/mol
InChI Key: AGWPLORZKRPYMC-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 15-Oxoicosanoic acid can be synthesized through several methods. One common approach involves the oxidation of icosanoic acid using specific oxidizing agents. Another method includes the use of N,N-Dimethylformamide di-tert-butyl acetal as a reagent to introduce the ketone group at the desired position .

Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes. These processes are optimized for yield and purity, often employing catalysts and controlled reaction conditions to ensure the efficient conversion of starting materials to the desired product .

Chemical Reactions Analysis

Types of Reactions: 15-Oxoicosanoic acid undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of dicarboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to a hydroxyl group, forming 15-hydroxyicosanoic acid.

    Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Esterification Catalysts: Sulfuric acid, hydrochloric acid.

Major Products:

Scientific Research Applications

15-Oxoicosanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex molecules and polymers.

    Biology: Studied for its role in cellular processes and metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 15-oxoicosanoic acid involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of enzymes involved in lipid metabolism and inflammation. The ketone group at the 15th position plays a crucial role in its biological activity, influencing various signaling pathways and cellular responses .

Comparison with Similar Compounds

Uniqueness: 15-Oxoicosanoic acid is unique due to the presence of the ketone group at the 15th position, which imparts distinct chemical and biological properties

Properties

IUPAC Name

15-oxoicosanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H38O3/c1-2-3-13-16-19(21)17-14-11-9-7-5-4-6-8-10-12-15-18-20(22)23/h2-18H2,1H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGWPLORZKRPYMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)CCCCCCCCCCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H38O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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